2-Azido-1-phenylethanone

Übersicht

Beschreibung

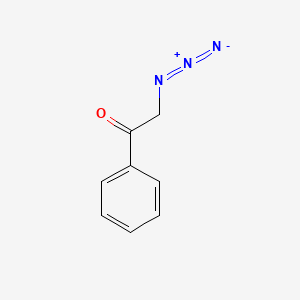

2-Azido-1-phenylethanone is an organic compound with the molecular formula C8H7N3O. It is a derivative of acetophenone where the alpha hydrogen is replaced by an azido group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Azido-1-phenylethanone can be synthesized through several methods. One common method involves the reaction of 2-bromo-1-phenylethanone with sodium azide in a nucleophilic substitution reaction . This reaction typically occurs in a solvent such as dimethylformamide at elevated temperatures to ensure complete conversion.

Another method involves the use of hypervalent iodine reagents. For example, acetophenone can be oxidized with [hydroxy(tosyloxy)iodo]benzene in acetonitrile, followed by treatment with sodium azide to yield this compound . This method is advantageous due to its high yield and simplicity.

Industrial Production Methods

Industrial production of this compound often employs the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azido-1-phenylethanone undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles and other heterocycles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Sodium Azide: Used in the synthesis of this compound.

Hydroxy(tosyloxy)iodo]benzene: Used in the oxidation step of the synthesis.

Dimethylformamide: Common solvent for nucleophilic substitution reactions.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Amines: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Click Chemistry:

2-Azido-1-phenylethanone is prominently featured in click chemistry, particularly in the synthesis of 1,2,3-triazole derivatives. This reaction involves the cycloaddition between azides and alkynes, leading to the formation of triazoles that exhibit diverse biological activities. A study demonstrated that using this compound as a precursor allowed for the efficient synthesis of various triazole compounds with yields ranging from 73% to 99% in sustainable conditions (using water as a solvent) .

Table 1: Synthesis of Triazole Derivatives

| Compound Name | Yield (%) | Biological Activity |

|---|---|---|

| Triazole A | 85 | Antitumoral |

| Triazole B | 90 | Bactericidal |

| Triazole C | 99 | Antitumoral |

Medicinal Chemistry

Histone Deacetylase Inhibitors:

The compound has been utilized as a scaffold for developing histone deacetylase inhibitors (HDACi). The Huisgen 1,3-dipolar cycloaddition involving azides and alkynes has facilitated the creation of new HDACi agents from this compound derivatives . These inhibitors have shown promise in cancer therapy by altering gene expression related to tumor growth.

Case Study:

A recent investigation into the biological activity of synthesized triazoles from this compound highlighted their potential as antitumor agents against prostate and pancreatic cancer cells. The study reported an IC50 value of 132 μM for one of the synthesized compounds, indicating significant cytotoxicity .

Material Science

Nanotechnology Applications:

In material science, derivatives of this compound have been incorporated into nanoparticle formulations for biomedical applications. The azide functional group allows for further functionalization and cross-linking reactions, enhancing the properties of nanoparticles used in drug delivery systems and bioimaging .

Table 2: Properties of Nanoparticles Derived from Azide Functionalization

| Property | Description |

|---|---|

| Biocompatibility | High due to organic nature of azide derivatives |

| Drug Delivery Efficiency | Enhanced through targeted functionalization |

| Imaging Capability | Improved contrast in bioimaging applications |

Wirkmechanismus

The mechanism of action of 2-azido-1-phenylethanone involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper or other transition metals, which facilitate the formation of the triazole ring by stabilizing the transition state.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-1-phenylethanone: A precursor in the synthesis of 2-azido-1-phenylethanone.

2-Chloro-1-phenylethanone: Another halogenated derivative of acetophenone.

2-Iodo-1-phenylethanone: Similar in structure but with an iodine atom instead of an azido group.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity compared to its halogenated counterparts. The azido group allows for the formation of triazoles and other nitrogen-containing heterocycles, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

2-Azido-1-phenylethanone, a member of the azido ketone family, is an organic compound characterized by the presence of an azido group (-N₃) attached to a phenylethanone structure. This compound has garnered attention due to its significant biological activities, particularly in the fields of cancer research and antimicrobial studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O, featuring a phenyl group adjacent to a carbonyl and an azido group. The unique combination of these functional groups enhances its reactivity, making it a valuable compound in synthetic organic chemistry.

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer activity. These compounds have been studied for their ability to induce apoptosis in various cancer cell lines. For instance, one study demonstrated that this compound could inhibit cell proliferation and promote cell death in MCF-7 breast cancer cells through the activation of apoptotic pathways .

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown potential antimicrobial activity. Preliminary studies suggest that it may interact with bacterial membranes or inhibit specific metabolic pathways, although further investigation is necessary to fully elucidate these mechanisms .

Synthesis and Applications

The synthesis of this compound typically involves the azidation of phenylacetone using sodium azide in the presence of suitable reagents. This method has been optimized to yield high purity and significant quantities for biological testing .

Methods of Synthesis:

- Azidation Reaction : Utilizing hydroxy(tosyloxy)iodo)benzene (HTIB) or combinations with p-TsOH and NaN₃.

- Yield : The reactions often achieve yields between 69% to 81% depending on the substrate used.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Apoptosis Induction : A detailed investigation into the apoptotic effects on MCF-7 cells revealed that treatment with this compound led to increased levels of caspase activation and DNA fragmentation, indicating a clear pathway towards programmed cell death .

- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against various bacterial strains, showing promising results in inhibiting growth at specific concentrations, warranting further exploration into its potential as an antimicrobial agent .

Eigenschaften

IUPAC Name |

2-azido-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDIOBBSDOAUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450771 | |

| Record name | 2-azido-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816-88-2 | |

| Record name | 2-azido-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-azido-1-phenylethanone a versatile building block in organic synthesis?

A1: this compound possesses two key functional groups that allow for diverse synthetic transformations: the azide group and the ketone moiety.

Q2: Can you elaborate on the use of this compound in the synthesis of β-hydroxy-1,2,3-triazoles?

A2: The synthesis of enantioenriched β-hydroxy-1,2,3-triazoles showcases the combined utility of both functional groups in this compound.

- Stereoselective Reduction: Marine-derived fungi, specifically A. sydowii CBMAI 935 and M. racemosus CBMAI 847, were employed to reduce this compound and its derivatives to the corresponding chiral alcohols with high enantiomeric excess []. The choice of fungal strain influenced the stereochemical outcome, providing access to both enantiomers.

- Click Chemistry: The resulting enantioenriched 2-azido-1-phenylethanols were then reacted with phenylacetylene using a CuSO4/sodium ascorbate system, which generates the active Cu(I) catalyst for the CuAAC reaction. This led to the regioselective formation of the desired 1,4-disubstituted 1,2,3-triazole compounds containing a β-hydroxy group [].

Q3: Are there any alternative methods for generating the necessary alkyne for the CuAAC reaction with this compound?

A3: Yes, research has demonstrated the use of citrus fruit peels and juices as a sustainable and readily available source for in situ generation of the Cu(I) catalyst needed for both decarboxylation and CuAAC reactions []. In this specific example, 3-phenyl-2-propynoic acid undergoes Cu(I)-catalyzed decarboxylation to yield phenylacetylene. This alkyne then participates in the CuAAC reaction with this compound, ultimately yielding 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone regioselectively [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.